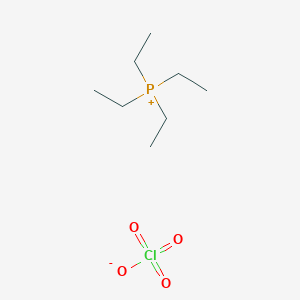

Tetraethylphosphanium perchlorate

Beschreibung

Tetraethylphosphanium perchlorate is a phosphonium salt comprising a tetraethylphosphonium cation $[P(C₂H₅)₄]^+$ paired with a perchlorate anion $(ClO₄^-)$. Phosphonium salts are widely utilized in catalysis, ionic liquids, and materials science due to their thermal stability and tunable solubility. Thus, comparisons below are inferred from structurally similar compounds, such as tetramethylphosphonium chloride () and tetramethylammonium perchlorate (), alongside reactivity insights from lithium perchlorate studies ().

Eigenschaften

CAS-Nummer |

111928-11-1 |

|---|---|

Molekularformel |

C8H20ClO4P |

Molekulargewicht |

246.67 g/mol |

IUPAC-Name |

tetraethylphosphanium;perchlorate |

InChI |

InChI=1S/C8H20P.ClHO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |

InChI-Schlüssel |

JAXOYWUNPMORCF-UHFFFAOYSA-M |

Kanonische SMILES |

CC[P+](CC)(CC)CC.[O-]Cl(=O)(=O)=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetraethylphosphanium perchlorate can be synthesized through the reaction of tetraethylphosphonium chloride with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety, as perchloric acid is a strong oxidizer. The general reaction is as follows:

(C2H5)4PCl+HClO4→(C2H5)4PClO4+HCl

Industrial Production Methods: While specific industrial production methods for tetraethylphosphanium perchlorate are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled environments to prevent any hazardous reactions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions: Tetraethylphosphanium perchlorate can undergo various chemical reactions, including:

Oxidation: The perchlorate anion can act as an oxidizing agent.

Substitution: The tetraethylphosphanium cation can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation Reactions: These reactions often require the presence of a reducing agent to facilitate the transfer of electrons.

Substitution Reactions: Common reagents include nucleophiles such as halides or other anions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized phosphorus compounds, while substitution reactions can produce different phosphonium salts.

Wissenschaftliche Forschungsanwendungen

Tetraethylphosphanium perchlorate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

Medicine: While not widely used in clinical settings, its potential as a therapeutic agent is being explored.

Industry: It may be used in the production of specialized materials, such as catalysts and polymers.

Wirkmechanismus

The mechanism of action of tetraethylphosphanium perchlorate involves its ability to participate in redox reactions and nucleophilic substitutions. The perchlorate anion acts as a strong oxidizer, facilitating electron transfer processes. The tetraethylphosphanium cation can interact with various nucleophiles, leading to the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Tetramethylphosphonium Chloride ()

- Cation/Anion : $[P(CH₃)₄]^+$/$Cl^-$ vs. $[P(C₂H₅)₄]^+$/$ClO₄^-$.

- Tetraethylphosphanium perchlorate likely exhibits lower solubility in polar solvents due to the bulkier ethyl groups and the hydrophobic perchlorate anion.

- Safety :

Tetramethylammonium Perchlorate ()

- Cation/Anion : $[N(CH₃)₄]^+$/$ClO₄^-$ vs. $[P(C₂H₅)₄]^+$/$ClO₄^-$.

- Cation Effects :

- Reactivity :

Lithium Perchlorate ()

- Anion Role :

Data Table: Comparative Analysis of Key Properties

Research Findings and Implications

- Tetraethylphosphanium perchlorate’s applications may thus overlap with oxidizing agents in synthesis or explosives.

- Safety : Both tetramethylphosphonium chloride and tetramethylammonium perchlorate require respiratory protection (P95 masks) and environmental controls . Tetraethylphosphanium perchlorate likely necessitates additional precautions due to its combined phosphonium/perchlorate hazards.

- Cation Impact : Phosphonium cations (e.g., in ) improve thermal stability compared to ammonium analogs, making them preferable in high-temperature processes .

Stability and Reactivity Considerations

- Storage : Stable under recommended conditions but incompatible with reducing agents, organic materials, or strong acids due to perchlorate’s oxidative nature .

- Decomposition : May release toxic gases (e.g., chlorine oxides) upon thermal degradation, similar to other perchlorate salts.

Toxicity and Handling

- Acute Toxicity: Data unavailable for tetraethylphosphanium perchlorate, but tetramethylphosphonium chloride’s SDS notes undefined acute toxicity, necessitating precaution .

- Protective Measures : Use chemical-resistant gloves, goggles, and ventilated enclosures. For spills, employ inert absorbents to avoid water contamination .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.